Cdk7-IN-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

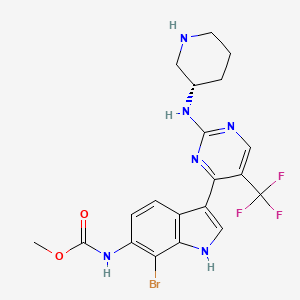

Molecular Formula |

C20H20BrF3N6O2 |

|---|---|

Molecular Weight |

513.3 g/mol |

IUPAC Name |

methyl N-[7-bromo-3-[2-[[(3S)-piperidin-3-yl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indol-6-yl]carbamate |

InChI |

InChI=1S/C20H20BrF3N6O2/c1-32-19(31)29-14-5-4-11-12(8-26-17(11)15(14)21)16-13(20(22,23)24)9-27-18(30-16)28-10-3-2-6-25-7-10/h4-5,8-10,25-26H,2-3,6-7H2,1H3,(H,29,31)(H,27,28,30)/t10-/m0/s1 |

InChI Key |

CZGJOYSALAXVAZ-JTQLQIEISA-N |

Isomeric SMILES |

COC(=O)NC1=C(C2=C(C=C1)C(=CN2)C3=NC(=NC=C3C(F)(F)F)N[C@H]4CCCNC4)Br |

Canonical SMILES |

COC(=O)NC1=C(C2=C(C=C1)C(=CN2)C3=NC(=NC=C3C(F)(F)F)NC4CCCNC4)Br |

Origin of Product |

United States |

Foundational & Exploratory

Cdk7-IN-7: Unraveling the Mechanism of Action in Cancer Cells

A Technical Guide for Researchers and Drug Development Professionals

Cyclin-dependent kinase 7 (Cdk7) has emerged as a critical regulator of fundamental cellular processes, including cell cycle progression and gene transcription. Its frequent dysregulation in various malignancies has positioned it as a compelling therapeutic target in oncology. This technical guide provides an in-depth exploration of the mechanism of action of Cdk7 inhibitors, with a focus on Cdk7-IN-7 and related molecules, in cancer cells.

Core Mechanism of Action: A Dual Assault on Cancer Cell Proliferation

Cdk7 exerts its oncogenic influence through two primary mechanisms, both of which are effectively thwarted by inhibitors like this compound.[1][2][3]

-

Transcriptional Regulation: Cdk7 is a crucial component of the general transcription factor TFIIH.[4][5][6] It phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II) at Serine 5 and 7, a critical step for transcription initiation and promoter escape.[4][5][7] By inhibiting Cdk7, this compound prevents this phosphorylation event, leading to a global suppression of transcription. This is particularly detrimental to cancer cells, which are often characterized by high transcriptional demands to sustain their rapid growth and survival.[1]

-

Cell Cycle Control: Cdk7 also functions as the catalytic subunit of the Cdk-activating kinase (CAK) complex, which includes Cyclin H and MAT1.[4][8][9] The CAK complex is responsible for the activating phosphorylation of several key cell cycle CDKs, including Cdk1, Cdk2, Cdk4, and Cdk6.[2][7][10] Inhibition of Cdk7 by this compound disrupts this activation cascade, leading to cell cycle arrest, primarily at the G1/S and G2/M transitions.[3][10]

The dual inhibition of transcription and cell cycle progression by Cdk7 inhibitors results in a potent anti-proliferative and pro-apoptotic effect in a wide range of cancer cell types.

Signaling Pathways and Experimental Workflows

The intricate role of Cdk7 in cellular signaling can be visualized through the following diagrams.

Cdk7's Dual Role in Transcription and Cell Cycle

Caption: Dual inhibitory action of this compound on transcription and cell cycle.

Experimental Workflow for Assessing Cdk7 Inhibition

Caption: A typical experimental workflow to evaluate the effects of Cdk7 inhibitors.

Quantitative Data on Cdk7 Inhibitor Activity

The following tables summarize key quantitative findings from studies on Cdk7 inhibitors.

Table 1: Anti-proliferative Activity of Cdk7 Inhibitors in Cancer Cell Lines

| Cell Line | Cancer Type | Cdk7 Inhibitor | IC50 (nM) | Reference |

| A2780 | Ovarian Cancer | THZ1 | 50 | [6] |

| HeyA8 | Ovarian Cancer | THZ1 | 100 | [6] |

| MCF-7 | Breast Cancer (ER+) | THZ1 | 250 | [11] |

| LCC2 | Breast Cancer (Tamoxifen-resistant) | THZ1 | 150 | [11] |

| HCT116 | Colorectal Carcinoma | YKL-5-124 | 100 | [9] |

Table 2: Effects of Cdk7 Inhibition on Cell Cycle and Apoptosis

| Cell Line | Cdk7 Inhibitor | Concentration (nM) | Effect on Cell Cycle | Apoptosis Induction | Reference |

| A2780 | THZ1 | 50 | G0/G1 arrest | Increased | [6] |

| HeyA8 | THZ1 | 100 | G0/G1 arrest | Increased | [6] |

| MCF-7 | THZ1 | 250 | G1 arrest | Increased TUNEL staining | [11] |

| LCC2 | THZ1 | 150 | G1 arrest | Increased TUNEL staining | [11] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to investigate the mechanism of Cdk7 inhibitors.

Western Blot Analysis

Objective: To determine the effect of Cdk7 inhibition on the phosphorylation status of its key substrates and on markers of apoptosis.

Methodology:

-

Cell Culture and Treatment: Cancer cells are seeded and allowed to adhere overnight. Cells are then treated with varying concentrations of a Cdk7 inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., phospho-RNA Polymerase II CTD (Ser5), total RNA Polymerase II, phospho-Cdk2 (Thr160), total Cdk2, cleaved PARP, and a loading control like GAPDH) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the impact of Cdk7 inhibition on cell cycle distribution.

Methodology:

-

Cell Culture and Treatment: Cells are treated with the Cdk7 inhibitor or vehicle control as described above.

-

Cell Harvesting and Fixation: Both adherent and floating cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing. Fixed cells are stored at -20°C for at least 2 hours.

-

Staining: Fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using appropriate software.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of Cdk7 inhibitors in a preclinical animal model.

Methodology:

-

Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice or NSG mice).

-

Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups. The treatment group receives the Cdk7 inhibitor (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule, while the control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Mouse body weight is also monitored as an indicator of toxicity.

-

Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like TUNEL).[6]

Conclusion

This compound and other selective Cdk7 inhibitors represent a promising class of anti-cancer agents with a well-defined dual mechanism of action that strikes at the heart of cancer cell proliferation: transcription and cell cycle progression. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further explore the therapeutic potential of targeting Cdk7 in oncology. Future research will likely focus on identifying predictive biomarkers of response, exploring rational combination therapies, and overcoming potential resistance mechanisms.

References

- 1. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]

- 2. news-medical.net [news-medical.net]

- 3. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]

- 4. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]

- 6. CDK7 is a reliable prognostic factor and novel therapeutic target in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. CDK7 | Cancer Genetics Web [cancerindex.org]

- 9. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Blockade of CDK7 Reverses Endocrine Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Cdk7-IN-7

Notice: Information regarding a molecule specifically designated as "Cdk7-IN-7" is not available in public chemical databases or the reviewed scientific literature. As the chemical structure is the foundational piece of information for this technical guide, its absence prevents the compilation of a comprehensive report on its synthesis, biological activity, and experimental protocols.

This guide will, therefore, provide a detailed overview of the general structural features of Cyclin-Dependent Kinase 7 (CDK7) and the common characteristics of its inhibitors, which would be relevant to understanding a molecule like "this compound" if its structure were known.

The Structure of the Target: Cyclin-Dependent Kinase 7 (CDK7)

Cyclin-dependent kinase 7 (CDK7) is a serine/threonine kinase that plays a pivotal dual role in both cell cycle regulation and transcription. It is a key component of two crucial protein complexes:

-

CDK-Activating Kinase (CAK) Complex: In conjunction with Cyclin H and MAT1, CDK7 forms the CAK complex, which is responsible for the activating phosphorylation of other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.

-

General Transcription Factor TFIIH: CDK7 is also an integral part of the TFIIH complex. In this context, it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for the initiation of transcription.

The protein structure of CDK7 features a typical bilobal kinase fold, with an N-terminal lobe primarily composed of β-sheets and a C-terminal lobe that is predominantly α-helical. The active site, where ATP binds, is located in the cleft between these two lobes. The activation of CDK7 itself requires phosphorylation on specific threonine residues within its activation loop (T-loop).

General Structures and Mechanisms of CDK7 Inhibitors

The development of CDK7 inhibitors is an active area of cancer research due to the enzyme's critical roles in cell proliferation and transcription, which are often dysregulated in cancer. These inhibitors can be broadly categorized based on their binding mode:

-

Covalent Inhibitors: Many potent and selective CDK7 inhibitors are covalent. They typically contain an electrophilic warhead, such as an acrylamide group, that forms an irreversible covalent bond with a specific cysteine residue (Cys312) located near the active site of CDK7. This covalent interaction leads to sustained inhibition of the kinase.

-

Non-covalent (Reversible) Inhibitors: These inhibitors bind to the ATP-binding pocket of CDK7 through non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Their binding is reversible, and their potency is determined by the affinity of these interactions.

The chemical scaffolds of known CDK7 inhibitors are diverse, often featuring heterocyclic ring systems that serve as a core to present the necessary pharmacophoric features for binding to the kinase active site.

Signaling Pathways Involving CDK7

As a central regulator, CDK7 influences multiple critical signaling pathways. A simplified representation of its key roles is depicted below.

Caption: Dual roles of CDK7 in cell cycle and transcription.

Hypothetical Experimental Workflow for Characterizing a Novel CDK7 Inhibitor

Should the structure of "this compound" become available, a standard workflow for its characterization would involve the following key experiments.

Caption: Standard workflow for characterizing a novel CDK7 inhibitor.

Quantitative Data for Known CDK7 Inhibitors

While data for "this compound" is unavailable, the following table summarizes typical quantitative data for other well-characterized CDK7 inhibitors to provide a frame of reference.

| Inhibitor | Type | CDK7 IC₅₀ (nM) | Cellular Potency (GI₅₀, nM) | Key Selectivity Notes |

| THZ1 | Covalent | < 10 | 50 - 200 | Selective over other CDKs, but has off-targets |

| SY-1365 | Covalent | ~40 | ~100 | Highly selective for CDK7 |

| Samuraciclib (CT7001) | Reversible | ~20 | 50 - 150 | Orally bioavailable, in clinical trials |

| SY-5609 | Reversible | < 5 | < 50 | Potent and selective, in clinical trials |

IC₅₀: Half-maximal inhibitory concentration; GI₅₀: Half-maximal growth inhibition.

Experimental Protocols

Detailed experimental protocols are highly specific to the laboratory and the particular assay platform being used. However, the general principles for key experiments are outlined below.

In Vitro Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

-

Principle: This assay measures the phosphorylation of a substrate peptide by CDK7. A europium-labeled anti-phospho-substrate antibody serves as the donor fluorophore, and an Alexa Fluor-labeled peptide is the acceptor. Phosphorylation brings the donor and acceptor into proximity, allowing for FRET.

-

General Protocol:

-

Recombinant CDK7/Cyclin H/MAT1 complex is incubated with the test compound (e.g., "this compound") at various concentrations in an assay buffer.

-

ATP and the fluorescently labeled substrate peptide are added to initiate the kinase reaction.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

A solution containing EDTA (to stop the reaction) and the europium-labeled antibody is added.

-

After an incubation period to allow for antibody binding, the TR-FRET signal is read on a compatible plate reader.

-

IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular Western Blot for Phospho-RNA Polymerase II

-

Principle: This assay assesses the ability of the inhibitor to block CDK7 activity inside cells by measuring the phosphorylation status of its direct substrate, the CTD of RNA Polymerase II.

-

General Protocol:

-

Cancer cell lines are seeded in multi-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of the CDK7 inhibitor for a specified duration (e.g., 2-6 hours).

-

Cells are washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.

-

Total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated RNA Pol II (e.g., at Serine 5 or Serine 7) and total RNA Pol II (as a loading control).

-

After washing, the membrane is incubated with appropriate HRP-conjugated secondary antibodies.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Band intensities are quantified to determine the dose-dependent inhibition of RNAPII phosphorylation.

-

Discovery and Development of CDK7 Inhibitors

An In-Depth Technical Guide to the Discovery and Synthesis of Cyclin-Dependent Kinase 7 (CDK7) Inhibitors

Introduction

Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating both the cell cycle and transcription.[1][2] As a serine/threonine kinase, CDK7 is a core component of two crucial protein complexes: the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH.[3][4] Within the CAK complex, also comprising Cyclin H and MAT1, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[5] As part of TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for the initiation and elongation phases of transcription.[1][3] In many cancers, there is a heightened reliance on transcriptional machinery to maintain the oncogenic state, making these tumors particularly vulnerable to CDK7 inhibition.[6] This guide provides a detailed overview of the discovery and synthesis of prominent CDK7 inhibitors, focusing on both covalent and non-covalent modalities. While the specific inhibitor "Cdk7-IN-7" was not identified in publicly available literature, this document details the development of several well-characterized CDK7 inhibitors that serve as exemplars in the field.

The development of CDK7 inhibitors has evolved from non-selective, pan-CDK inhibitors to highly selective covalent and non-covalent compounds.[4] Early pan-CDK inhibitors demonstrated clinical activity but were often limited by their therapeutic window due to off-target effects.[4] The quest for selectivity has led to the successful design of inhibitors that exploit unique features of the CDK7 protein.

Covalent Inhibitors: A Tale of Unprecedented Selectivity

A significant breakthrough in the field was the discovery of THZ1 , the first covalent inhibitor of CDK7.[6] THZ1 features an acrylamide moiety that forms a covalent bond with a non-catalytic cysteine residue (Cys312) located outside the ATP-binding pocket of CDK7.[6] This unique mechanism of action, combining ATP-site binding with allosteric covalent linkage, conferred unprecedented selectivity for CDK7.[6]

The development of THZ1 paved the way for second-generation covalent inhibitors with improved pharmaceutical properties. For instance, SY-1365 was developed through a medicinal chemistry campaign aimed at optimizing the potency, selectivity, and metabolic stability of the THZ1 scaffold.[7] This optimization led to a clinical candidate with potent antitumor activity in both hematologic and solid tumor models.[7][8] Another selective covalent inhibitor, YKL-5-124 , was designed by hybridizing the covalent "warhead" of THZ1 with the pyrrolidinopyrazole core of a PAK4 inhibitor, resulting in a highly selective CDK7 inhibitor with a predominant cell-cycle phenotype.[9][10]

Non-Covalent Inhibitors: Targeting the ATP-Binding Site

In parallel, significant efforts have been dedicated to developing selective, non-covalent inhibitors that bind reversibly to the ATP-binding site of CDK7. BS-181 , a pyrazolo[1,5-a]pyrimidine derivative, was one of the first potent and selective non-covalent CDK7 inhibitors to be described.[11][12] It demonstrated antitumor effects in preclinical models by inhibiting the phosphorylation of CDK7 substrates, leading to cell cycle arrest and apoptosis.[11][12]

Building on the scaffold of BS-181, CT-7001 (samuraciclib) was developed with improved selectivity and oral bioavailability.[13][14] CT-7001 is an ATP-competitive inhibitor currently in clinical trials for various advanced solid malignancies.[14] Another notable non-covalent inhibitor is SY-5609 , which features a rare dimethylphosphine oxide motif and has received orphan drug designation for the treatment of pancreatic cancer.[4][15]

Quantitative Data on CDK7 Inhibitors

The following tables summarize key quantitative data for several prominent CDK7 inhibitors, providing a comparative overview of their potency and selectivity.

| Inhibitor | Type | CDK7 IC50 (nM) | Selectivity Profile | Reference |

| THZ1 | Covalent | 3.2 | Covalently targets Cys312. Also inhibits CDK12/13. | [6][16] |

| SY-1365 | Covalent | - | Potent and selective for CDK7. | [7] |

| YKL-5-124 | Covalent | - | Highly selective for CDK7 over CDK12/13. | [9][17] |

| BS-181 | Non-covalent | 21 | >35-fold selective for CDK7 over CDK2. | [2][11] |

| CT-7001 | Non-covalent | 41 | 15-fold selective over CDK2; >30-fold over CDK9. | [18][19] |

| SY-5609 | Non-covalent | - | Selective non-covalent inhibitor. | [4][15] |

| Inhibitor | Cell Line | Cell Growth Inhibition (IC50/GI50) | Reference |

| THZ1 | Jurkat (T-ALL) | 50 nM | [6] |

| THZ1 | Loucy (T-ALL) | 0.55 nM | [16] |

| SY-1365 | Various Cancer Cell Lines | Nanomolar concentrations | [7][8] |

| BS-181 | Breast Cancer Cell Lines | 15.1-20 µM | [2] |

| BS-181 | Colorectal Cancer Cell Lines | 11.5-15.3 µM | [2] |

| CT-7001 | Breast Cancer Cell Lines | 0.2-0.3 µM | [18] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for key experiments in the discovery and characterization of CDK7 inhibitors.

Kinase Activity Assay

Objective: To determine the potency of a compound in inhibiting CDK7 kinase activity.

Protocol:

-

Purified, active CDK7 protein complex (CDK7/cyclin H/MAT1) is used.[7]

-

A peptide substrate, such as 5-FAM-YSPTSPSYSPTSPSYSPTSPSKKKK for CDK7, is prepared.[7]

-

The kinase reaction is initiated by adding ATP to a mixture of the CDK7 complex, the peptide substrate, and varying concentrations of the inhibitor compound.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as fluorescence resonance energy transfer (FRET) or by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP.

-

The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.[4]

Cellular Proliferation Assay

Objective: To assess the effect of a CDK7 inhibitor on the growth of cancer cell lines.

Protocol:

-

Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of the CDK7 inhibitor or a vehicle control (e.g., DMSO).

-

The cells are incubated for a period of time, typically 72 hours.

-

Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

-

The half-maximal growth inhibition concentration (GI50) or IC50 is determined by fitting the dose-response data to a sigmoidal curve.[2]

Western Blot Analysis for Target Engagement

Objective: To confirm that the CDK7 inhibitor engages its target in cells by assessing the phosphorylation status of downstream substrates.

Protocol:

-

Cancer cells are treated with the CDK7 inhibitor at various concentrations and for different durations.

-

Following treatment, the cells are lysed to extract total protein.

-

Protein concentration is determined using a standard method like the BCA assay.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated forms of CDK7 substrates, such as phospho-RNA Polymerase II CTD (Ser2, Ser5, Ser7) and phospho-CDK2 (Thr160).[7] Antibodies against total protein levels are used as loading controls.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.[13]

Synthesis Pathways

The chemical synthesis of CDK7 inhibitors is a complex process involving multiple steps. The following provides a high-level overview of the synthesis strategies for representative covalent and non-covalent inhibitors.

Synthesis of THZ1 (Covalent Inhibitor)

The synthesis of THZ1 involves the coupling of a phenylaminopyrimidine core with a side chain containing the reactive acrylamide "warhead". The general approach involves the synthesis of the substituted pyrimidine and the amine-containing side chain separately, followed by a final coupling reaction, often a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction, to assemble the final molecule. The acrylamide group is typically introduced in one of the final steps to avoid unwanted reactions during the synthesis.

Synthesis of SY-5609 (Non-Covalent Inhibitor)

The synthesis of the non-covalent inhibitor SY-5609 is a multi-step process that highlights several key chemical transformations. A key feature of its synthesis is the installation of the dimethylphosphine oxide motif. This is achieved through a palladium-catalyzed coupling reaction between a bromoindole intermediate and dimethylphosphine oxide.[15] The synthesis also involves the construction of a substituted piperidinone fragment, which is then coupled to the indole core. A Friedel-Crafts reaction is employed to attach a dichloropyrimidine to the indole, followed by substitution reactions to introduce the final amine side chains.[15]

Visualizations

The following diagrams illustrate key concepts related to CDK7 function and inhibition.

Caption: Dual roles of CDK7 in transcription and cell cycle control.

Caption: General workflow for the discovery of CDK7 inhibitors.

Caption: Mechanisms of action for covalent and non-covalent CDK7 inhibitors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]

- 4. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Discovery and Characterization of SY-1365, a Selective, Covalent Inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The development of a selective cyclin-dependent kinase inhibitor that shows antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 16. apexbt.com [apexbt.com]

- 17. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. medchemexpress.com [medchemexpress.com]

Cdk7-IN-7: A Technical Guide to its Target, Binding, and Pathway Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 7 (CDK7) is a critical enzyme that plays a dual role in the regulation of the cell cycle and gene transcription, making it a significant target in oncology research.[1][2] This technical guide provides an in-depth overview of Cdk7-IN-7, a potent and selective inhibitor of CDK7. It details the target protein, its binding site, and the associated signaling pathways. The guide also includes a compilation of quantitative data for CDK7 inhibitors, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to support researchers in the field of drug discovery and development.

Target Protein: Cyclin-Dependent Kinase 7 (CDK7)

The primary target of this compound is Cyclin-dependent kinase 7 (CDK7), a serine/threonine protein kinase.[3][4] CDK7 is a multifaceted enzyme with pivotal functions in two fundamental cellular processes:

-

Cell Cycle Regulation: CDK7 is a core component of the CDK-activating kinase (CAK) complex, which also includes Cyclin H and MAT1.[2][5] The CAK complex is responsible for the activation of other CDKs, such as CDK1, CDK2, CDK4, and CDK6, through T-loop phosphorylation. This activation is essential for the orderly progression of the cell cycle through its various phases.[6]

-

Transcriptional Regulation: CDK7 is also an integral subunit of the general transcription factor TFIIH.[7] In this context, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II) at serine 5 and serine 7 residues.[7][8] This phosphorylation is a key step in the initiation of transcription and the subsequent elongation of mRNA transcripts.

Given its crucial roles, the dysregulation of CDK7 activity is implicated in the uncontrolled proliferation characteristic of many cancers.[1] This has positioned CDK7 as a compelling therapeutic target for the development of novel anti-cancer agents.

This compound Binding and Quantitative Data

This compound is a potent and selective inhibitor of CDK7 kinase.[3] Like many other kinase inhibitors, it is designed to interact with the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of its substrates.[7]

Binding Site

Kinase inhibitors typically bind to the active site of the enzyme, a pocket that normally accommodates ATP.[7] While a specific crystal structure of this compound bound to CDK7 is not publicly available, the binding mode of other CDK7 inhibitors provides insight into the likely interactions. For instance, non-covalent inhibitors occupy the ATP-binding cleft, forming hydrogen bonds with key residues in the hinge region. Covalent inhibitors, such as THZ1, form a covalent bond with a cysteine residue (Cys312) located near the active site.[9]

Quantitative Data for CDK7 Inhibitors

The potency of enzyme inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), inhibition constant (Ki), or dissociation constant (Kd). For this compound, the following inhibitory concentration has been reported:

| Compound | Target | IC50 | Reference |

| This compound | CDK7 | <50 nM | [3][4] |

For comparative purposes, the table below summarizes the reported IC50 values for other well-characterized CDK7 inhibitors.

| Inhibitor | CDK7 IC50 | Other Targets (IC50) | Reference |

| THZ1 | 6.91 nM | - | [10] |

| SY-1365 | 369 nM (at 2 mM ATP) | >2 µM for CDK2, CDK9, CDK12 | [11] |

| LY3405105 | 93 nM | CDK4 (2.83 µM), CDK9 (6.32 µM) | [11] |

| BS-181 | 470 nM (in live cells) | Negligible at other CDKs <1 µM | [6] |

| LDC4297 | - | High affinity in the lower nM range | |

| Compound 22 | 7.21 nM | Selective over CDK1, 2, 3, 4, 5, 6, 9 | [9] |

Experimental Protocols

The characterization of CDK7 inhibitors involves a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (FRET-based)

This assay measures the ability of a compound to inhibit the phosphorylation of a peptide substrate by CDK7.

Materials:

-

Recombinant human CDK7/Cyclin H/MAT1 complex

-

Fluorescently labeled peptide substrate

-

ATP

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Test compound (this compound)

-

Microplate reader capable of detecting fluorescence resonance energy transfer (FRET)

Procedure:

-

Prepare a solution of the CDK7/Cyclin H/MAT1 complex in assay buffer.

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add the CDK7 complex to the wells of a microplate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Measure the FRET signal on a microplate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[10]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of a compound to its target protein in a cellular environment.

Materials:

-

Cultured cells (e.g., a relevant cancer cell line)

-

This compound

-

Lysis buffer

-

Equipment for heating samples (e.g., PCR thermocycler)

-

SDS-PAGE and Western blotting reagents

-

Anti-CDK7 antibody

Procedure:

-

Treat cultured cells with this compound or vehicle control for a specific duration.

-

Harvest and wash the cells.

-

Resuspend the cells in lysis buffer and subject them to several freeze-thaw cycles to lyse the cells.

-

Divide the cell lysates into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

-

Cool the samples and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble CDK7 in each sample by SDS-PAGE and Western blotting using an anti-CDK7 antibody.

-

The binding of this compound is expected to stabilize the CDK7 protein, resulting in a higher melting temperature (i.e., more soluble protein at higher temperatures) compared to the vehicle-treated control.

Signaling Pathways and Visualizations

CDK7's dual role places it at the nexus of cell cycle control and transcriptional regulation. The following diagrams, generated using the DOT language for Graphviz, illustrate these key pathways and a typical experimental workflow.

CDK7 in Cell Cycle Regulation

Caption: CDK7's role as the CDK-Activating Kinase (CAK) in cell cycle progression.

CDK7 in Transcriptional Regulation

Caption: CDK7's function within the TFIIH complex to regulate transcription.

Experimental Workflow for IC50 Determination

Caption: A generalized workflow for determining the IC50 of a CDK7 inhibitor.

Conclusion

This compound is a potent inhibitor of CDK7, a key regulator of cell cycle progression and transcription. Its ability to selectively target CDK7 makes it a valuable tool for studying the biological functions of this kinase and a promising candidate for further development as a therapeutic agent. This guide provides a comprehensive resource for researchers, offering key data, experimental protocols, and pathway visualizations to facilitate ongoing research and drug discovery efforts targeting CDK7.

References

- 1. Global trends and topics in CDK7 inhibitor research: a bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound|CAS 2640208-01-9|DC Chemicals [dcchemicals.com]

- 5. uniprot.org [uniprot.org]

- 6. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. CDK7 subfamily - Creative Enzymes [creative-enzymes.com]

- 9. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. genecards.org [genecards.org]

A Technical Guide to CDK7 Inhibition: Unraveling its Role in Cell Cycle Arrest and Apoptosis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific inhibitor named "Cdk7-IN-7" is not prevalent in publicly available scientific literature. This guide, therefore, focuses on the well-documented effects of potent and selective Cyclin-Dependent Kinase 7 (CDK7) inhibitors, such as THZ1 and BS-181, to delineate the core mechanisms of action attributable to the inhibition of CDK7. The principles, pathways, and experimental data presented are representative of the broader class of CDK7 inhibitors.

Introduction: The Dual Function of CDK7

Cyclin-Dependent Kinase 7 (CDK7) is a serine/threonine kinase that holds a unique and critical position in cellular regulation, acting as a master regulator of two fundamental processes: cell cycle progression and transcription.[1][2]

-

Cell Cycle Control: As the catalytic subunit of the CDK-Activating Kinase (CAK) complex, which also includes Cyclin H and MAT1, CDK7 is responsible for the activating T-loop phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[3][4] This activation is essential for orchestrating the transitions between different phases of the cell cycle.[4]

-

Transcriptional Regulation: CDK7 is also a core component of the general transcription factor TFIIH.[1][3] In this capacity, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at serine 5 and serine 7 residues.[5][6] This phosphorylation is a crucial step for transcription initiation and promoter escape, allowing for the synthesis of mRNA.[5]

Given its integral roles in both proliferation and gene expression, CDK7 has emerged as a compelling therapeutic target in oncology.[1][7] Inhibition of CDK7 offers a dual-pronged attack on cancer cells by simultaneously halting cell cycle progression and disrupting the transcription of key oncogenic and survival genes.[8][9]

Core Mechanism of CDK7 Inhibition

Pharmacological inhibition of CDK7 disrupts both of its primary functions, leading to a cascade of anti-proliferative and pro-apoptotic effects. The central mechanism involves blocking the kinase's ability to phosphorylate its key substrates.

Caption: Dual mechanism of CDK7 inhibition leading to cell cycle arrest and apoptosis.

Induction of Cell Cycle Arrest

By inhibiting the CAK function of CDK7, CDK7 inhibitors prevent the activation of downstream CDKs that are essential for cell cycle phase transitions.[4] This leads to a halt in cell proliferation, with cells typically arresting in the G1 or G2/M phases.[10][11] The failure to phosphorylate and inactivate the Retinoblastoma (Rb) protein is a key event in G1 arrest.[10]

Caption: CDK7 inhibition blocks Rb phosphorylation, leading to G1 cell cycle arrest.

Quantitative Data: Cell Cycle Distribution

The table below summarizes the effect of the CDK7 inhibitor THZ1 on the cell cycle distribution of various cancer cell lines. Treatment consistently leads to an accumulation of cells in the G1 and/or G2 phases.

| Cell Line | Inhibitor (Conc.) | Duration (h) | % G1 Phase | % S Phase | % G2/M Phase | Reference |

| HCT116 (Colon) | Compound 297 (0.3 µM) | 84 | Increased | Decreased | Increased | [11] |

| A549 (Lung) | Compound 140/297 | 24 | Increased | Decreased | No Change | [11] |

| Jurkat (T-cell) | BS-181 | - | G1 Arrest | - | - | [10] |

| MCF-7 (Breast) | THZ1 (50 nM) | - | Increased | Decreased | - | [12] |

| LCC2 (Breast) | THZ1 (50 nM) | - | Increased | Decreased | - | [12] |

Note: Specific percentages are often presented in graphical form in the source literature; this table reflects the reported trends.

Induction of Apoptosis

The second major consequence of CDK7 inhibition is the induction of programmed cell death, or apoptosis. This occurs primarily through the transcriptional repression of key anti-apoptotic genes and survival factors.[13]

Cancer cells are often dependent on the continuous high-level expression of certain oncogenes (e.g., MYC) and anti-apoptotic proteins (e.g., MCL1, BCL2), a phenomenon known as "transcriptional addiction." By inhibiting CDK7-mediated transcription, inhibitors effectively shut down these survival signals, tipping the cellular balance towards apoptosis.[8][14] This process involves the activation of the intrinsic apoptotic pathway, characterized by the cleavage of Caspase-3 and Poly (ADP-ribose) polymerase (PARP).[15]

Caption: CDK7 inhibition represses survival genes, leading to caspase activation and apoptosis.

Quantitative Data: Apoptosis Induction

The table below shows the percentage of apoptotic cells in various cancer cell lines following treatment with CDK7 inhibitors, as measured by Annexin V staining.

| Cell Line | Inhibitor | Duration (h) | % Apoptotic Cells | Reference |

| A549 (Lung) | Compound 140/297 | - | Significant Increase | [11] |

| HeLa (Cervical) | Compound 140/297 | - | Significant Increase | [11] |

| HCT116 (Colon) | Compound 140/297 | - | Significant Increase | [11] |

| GIST-T1 | THZ1 | 48 | Significant Increase | [15] |

| Jurkat (T-cell) | BS-181 | - | Multiple Apoptotic Events | [10] |

| Pancreatic Cancer Cells | THZ1 | 24 | Upregulation of Apoptosis | [8] |

Quantitative Data: Inhibitor Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values for CDK7 kinase activity and cell growth inhibition for various inhibitors.

Biochemical IC50 Values

| Inhibitor | CDK7 IC50 (nM) | CDK2 IC50 (nM) | CDK9 IC50 (nM) | Reference |

| YKL-5-124 | 9.7 | 1300 | 3020 | [16] |

| BS-181 | 470 (live cell) | >1000 | >1000 | [17] |

Cell Growth Inhibition IC50 Values (72h-96h)

| Cell Line Subtype | Cell Line | Inhibitor | IC50 (nM) | Reference |

| Breast Cancer | Multiple | THZ1 | 80 - 300 | [6] |

| Osteosarcoma | KHOS / U2OS | BS-181 | ~10,000 | [7] |

Key Experimental Protocols

Reproducible and robust experimental design is critical for evaluating the effects of CDK7 inhibitors. Below are standardized protocols for key assays.

Caption: General experimental workflow for assessing CDK7 inhibitor efficacy.

Cell Cycle Analysis via Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells, allowing for their distribution across the different phases of the cell cycle (G1, S, G2/M) to be determined.

-

Cell Preparation: Seed cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with the desired concentrations of the CDK7 inhibitor or vehicle control (e.g., DMSO) for the specified duration (e.g., 24, 48 hours).

-

Harvesting: Harvest both adherent and floating cells. Centrifuge at 500 x g for 5 minutes and wash once with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS).

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI signal. Use software (e.g., FlowJo, ModFit LT) to model the cell cycle phases.[15]

Apoptosis Assay via Annexin V-FITC and PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation and Treatment: Follow steps 1 and 2 from the cell cycle analysis protocol.

-

Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.

-

Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (reagent concentrations may vary by kit).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Western Blotting for Protein Expression and Phosphorylation

This technique is used to detect changes in the levels of specific proteins and their phosphorylation status.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-RNAPII Ser5, Cleaved PARP, Cleaved Caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[8][15]

Conclusion

Inhibition of CDK7 represents a potent anti-cancer strategy by leveraging the dual dependencies of tumor cells on cell cycle progression and active transcription. By disrupting the CAK and TFIIH functions of CDK7, inhibitors effectively induce cytostatic and cytotoxic effects through two interconnected mechanisms: cell cycle arrest and apoptosis. The data consistently show that CDK7 inhibition leads to an accumulation of cells in the G1/G2 phases and triggers programmed cell death by repressing the expression of critical survival genes. The experimental protocols outlined provide a robust framework for the continued investigation and development of CDK7 inhibitors as a promising class of therapeutics for a range of malignancies.

References

- 1. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]

- 2. journals.biologists.com [journals.biologists.com]

- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CDK7 inhibition augments response to multidrug chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Disruption of Transcriptional Regulation by Cdk7-IN-7 and Other Potent Cyclin-Dependent Kinase 7 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 7 (CDK7) has emerged as a critical regulator of transcription and cell cycle progression, making it a compelling target for therapeutic intervention, particularly in oncology. This technical guide provides an in-depth analysis of the effects of potent and selective CDK7 inhibitors on transcription regulation, with a focus on the recently identified inhibitor, Cdk7-IN-7. While detailed public data on this compound is currently limited to its high potency, this guide synthesizes the extensive knowledge gained from studies of other well-characterized CDK7 inhibitors, such as THZ1 and YKL-5-124, to provide a comprehensive understanding of the mechanism of action and experimental considerations for this class of compounds. We present quantitative data on their biochemical and cellular activities, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows to facilitate further research and drug development in this area.

Introduction to CDK7: A Dual Regulator of Transcription and Cell Cycle

Cyclin-dependent kinase 7 (CDK7) is a serine/threonine kinase that plays a pivotal dual role in two fundamental cellular processes: transcription and cell cycle control.[1][2] As a component of the general transcription factor TFIIH, CDK7 is integral to the initiation of transcription by RNA polymerase II (Pol II).[3][4] It directly phosphorylates the C-terminal domain (CTD) of the largest subunit of Pol II, RPB1, primarily at serine 5 (Ser5) and serine 7 (Ser7) residues of the heptapeptide repeats (YSPTSPS).[3][4] This phosphorylation is a key step in promoter clearance and the transition from transcription initiation to elongation.[5]

Furthermore, CDK7 acts as the catalytic subunit of the CDK-activating kinase (CAK) complex, which also includes Cyclin H and MAT1.[5] In this capacity, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby controlling cell cycle progression through various checkpoints.[6][7] Given its central role in these processes, which are often dysregulated in cancer, CDK7 has become an attractive target for the development of novel anti-cancer therapeutics.

This compound and Other Selective CDK7 Inhibitors

A growing number of small molecule inhibitors targeting CDK7 have been developed, exhibiting varying degrees of potency and selectivity.

This compound: A recently identified potent and selective CDK7 inhibitor. Biochemical assays have demonstrated its high potency with a half-maximal inhibitory concentration (IC50) of less than 50 nM.[3][8][9][10] This compound is referenced in patent CN112661745A as compound T-01.[8] Due to its recent emergence, detailed studies on its specific effects on transcription regulation are not yet widely available in peer-reviewed literature.

THZ1: A well-characterized covalent inhibitor of CDK7 that has been instrumental in elucidating the role of CDK7 in transcription. It forms a covalent bond with a cysteine residue (Cys312) located outside the ATP-binding pocket, leading to irreversible inhibition.[7]

YKL-5-124: Another potent and selective covalent CDK7 inhibitor. It also targets the Cys312 residue and has been shown to induce cell cycle arrest.[6]

SY-5609: A highly selective, orally available, and non-covalent inhibitor of CDK7 that has entered clinical trials.[8]

Quantitative Data on the Effects of CDK7 Inhibitors

The following tables summarize the quantitative data on the biochemical and cellular effects of various CDK7 inhibitors.

Table 1: Biochemical Activity of Selected CDK7 Inhibitors

| Inhibitor | Target(s) | IC50 (nM) | Assay Type | Reference(s) |

| This compound | CDK7 | < 50 | Kinase Assay | [3][8][9][10] |

| THZ1 | CDK7 | 3.2 | Biochemical Assay | [7] |

| YKL-5-124 | CDK7 | 9.7 (CDK7/Mat1/CycH) | In vitro Kinase Assay | [6] |

| SY-5609 | CDK7 | KD = 0.065 | Kinase Binding Assay | [8] |

Table 2: Cellular Effects of Selected CDK7 Inhibitors

| Inhibitor | Cell Line(s) | Effect | Concentration | Reference(s) |

| THZ1 | Jurkat | Inhibition of RNAPII CTD Ser5/Ser7 phosphorylation | 250 nM | [7] |

| THZ1 | Jurkat, Loucy | Potent anti-proliferative activity | GI50 < 100 nM | [7] |

| YKL-5-124 | HAP1 | Inhibition of CDK1 T-loop phosphorylation | 125 nM - 2 µM | [6] |

| SY-5609 | HCT116 | Inhibition of RNAPII CTD Ser5 phosphorylation | Not specified | [9] |

Signaling Pathways and Experimental Workflows

CDK7's Role in Transcription Initiation Signaling Pathway

Caption: CDK7, as part of TFIIH, phosphorylates the Pol II CTD, promoting transcription initiation.

General Experimental Workflow for Studying CDK7 Inhibitors

Caption: A multi-step workflow to characterize the biochemical and cellular effects of CDK7 inhibitors.

Detailed Experimental Protocols

In Vitro CDK7 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kits for measuring kinase activity.

Materials:

-

Recombinant CDK7/Cyclin H/MAT1 complex

-

CDK7 substrate (e.g., a peptide containing the RNAPII CTD sequence)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test inhibitor (e.g., this compound)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare Reagents:

-

Thaw all reagents on ice.

-

Prepare a 2X kinase/substrate solution in kinase assay buffer.

-

Prepare a 2X ATP solution in kinase assay buffer.

-

Prepare serial dilutions of the test inhibitor in kinase assay buffer.

-

-

Kinase Reaction:

-

Add 5 µL of the test inhibitor dilution or vehicle control to the wells of the plate.

-

Add 2.5 µL of the 2X kinase/substrate solution to each well.

-

Initiate the reaction by adding 2.5 µL of the 2X ATP solution to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition:

-

Measure luminescence using a plate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

-

Chromatin Immunoprecipitation (ChIP) for RNAPII Occupancy

This protocol provides a general framework for performing ChIP to assess the genome-wide occupancy of RNAPII.

Materials:

-

Cells treated with CDK7 inhibitor or vehicle control

-

Formaldehyde (16% solution)

-

Glycine

-

Lysis buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 0.1% SDS, protease inhibitors)

-

Sonication buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM EDTA, 1% SDS, protease inhibitors)

-

ChIP dilution buffer (e.g., 16.7 mM Tris-HCl, pH 8.0, 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS)

-

Antibody against RNAPII (total, or phospho-specific for Ser2, Ser5, or Ser7)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃)

-

RNase A and Proteinase K

-

DNA purification kit

Procedure:

-

Cross-linking:

-

Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the reaction with 125 mM glycine for 5 minutes.

-

-

Cell Lysis and Chromatin Shearing:

-

Harvest and lyse the cells.

-

Sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight at 4°C with the specific RNAPII antibody.

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

-

Washes:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

-

DNA Purification:

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using a DNA purification kit.

-

-

Analysis:

-

Analyze the enriched DNA by qPCR for specific gene loci or by next-generation sequencing (ChIP-Seq) for genome-wide analysis.

-

Conclusion and Future Directions

The inhibition of CDK7 presents a promising therapeutic strategy for cancers that are dependent on transcriptional addiction. While this compound is a potent new entrant in this field, further studies are required to fully elucidate its mechanism of action and therapeutic potential. The experimental frameworks and comparative data provided in this guide offer a solid foundation for researchers to investigate this compound and other novel CDK7 inhibitors. Future research should focus on detailed transcriptomic and proteomic analyses following treatment with this compound, as well as in vivo studies to assess its efficacy and safety profile. A deeper understanding of the differential sensitivities of various cancer types to CDK7 inhibition will be crucial for the clinical translation of this promising class of therapeutic agents.

References

- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 2. epo.org [epo.org]

- 3. Espacenet | WIPO Inspire [inspire.wipo.int]

- 4. wipo.int [wipo.int]

- 5. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]

- 6. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. epo.org [epo.org]

- 9. PATENTSCOPE [wipo.int]

- 10. China National Intellectual Property Administration [english.cnipa.gov.cn]

Preliminary In Vitro Profile of Cdk7-IN-7: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive summary of the preliminary in vitro studies conducted on Cdk7-IN-7, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a key regulator of two fundamental cellular processes: transcription and cell cycle progression, making it a compelling target in oncology.[1][2][3][4][5][6][7] This guide details the biochemical and cellular activities of this compound, presenting quantitative data, experimental methodologies, and visual representations of its mechanism of action.

Core Mechanism of Action

This compound exerts its effects by targeting the dual functions of CDK7. As a core component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs (CDK1, CDK2, CDK4, and CDK6) that drive the cell cycle.[3][8][9][10] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for transcription initiation.[1][3][6][9] this compound's inhibition of these activities leads to cell cycle arrest and suppression of transcription, particularly of genes associated with oncogenesis.[3][11]

Below is a diagram illustrating the dual roles of CDK7 and the points of intervention by this compound.

Quantitative Biochemical and Cellular Activity

The potency and selectivity of this compound were evaluated through a series of in vitro assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency of this compound

| Target | Assay Type | IC50 (nM) | Ki (nM) | ATP Concentration | Notes |

| CDK7 | Kinase Assay | 238 | - | 1 mM | Time-dependent inhibition observed.[12] |

| CDK12 | Kinase Assay | 893 | - | 1 mM | Off-target activity noted at higher concentrations.[12] |

| CDK13 | Kinase Assay | 628 | - | 1 mM | Off-target activity noted at higher concentrations.[12] |

| CDK2 | Kinase Assay | >500 | 40,000 | - | High selectivity over CDK2.[12] |

| CDK9 | Kinase Assay | >500 | 13,000 | - | High selectivity over CDK9.[12] |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | GI50 (nM) | Notes |

| KHOS | Osteosarcoma | MTT Proliferation Assay | <20,000 | Dose-dependent decrease in cell growth.[11] |

| U2OS | Osteosarcoma | MTT Proliferation Assay | <20,000 | Dose-dependent decrease in cell growth.[11] |

| Multiple Myeloma | Multiple Myeloma | Proliferation/Survival Assay | <100 | Potent activity observed.[13] |

| Ovarian Cancer | Ovarian Cancer | Proliferation Assay | <100 | Significant inhibition of proliferation.[12] |

| TNBC | Triple-Negative Breast Cancer | Proliferation Assay | <100 | Significant inhibition of proliferation.[12] |

Detailed Experimental Protocols

In Vitro Kinase Assay

This protocol outlines the methodology used to determine the biochemical potency (IC50) of this compound against a panel of kinases.

Protocol Steps:

-

Reagent Preparation: All reagents, including purified recombinant CDK7/Cyclin H/MAT1 enzyme, a suitable substrate peptide, ATP, and kinase assay buffer, are prepared and stored on ice.[14]

-

Compound Dilution: this compound is serially diluted to the desired concentrations.

-

Kinase Reaction: The kinase, substrate, and this compound are combined in the wells of a 96-well plate.

-

Initiation: The reaction is initiated by the addition of ATP.

-

Incubation: The plate is incubated at 30°C for a specified period to allow the kinase reaction to proceed.

-

Detection: The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent such as ADP-Glo®.[14]

-

Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is determined using non-linear regression analysis.

Cell Proliferation (MTT) Assay

This protocol describes the method used to assess the effect of this compound on the proliferation and viability of cancer cell lines.

Protocol Steps:

-

Cell Seeding: Cancer cells (e.g., KHOS, U2OS) are seeded into 96-well plates at a predetermined density (e.g., 4 x 10³ cells/well) and allowed to adhere overnight.[11]

-

Compound Treatment: The cells are treated with increasing concentrations of this compound (e.g., 0, 2.5, 5, 10, 20 µM) and incubated for a defined period (e.g., 2, 3, or 5 days).[11]

-

MTT Addition: MTT reagent is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and the GI50 (concentration for 50% growth inhibition) is determined.

Western Blotting for Phospho-Protein Analysis

This protocol is used to investigate the effect of this compound on the phosphorylation of downstream targets of CDK7, such as CDK1, CDK2, and RNA Polymerase II.

Protocol Steps:

-

Cell Treatment and Lysis: Cells are treated with this compound for a specified time, then lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined to ensure equal loading.

-

SDS-PAGE: Protein samples are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the phosphorylated target of interest (e.g., anti-phospho-CDK1 T161, anti-phospho-RNA Pol II Ser5).[8][11]

-

Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using a chemiluminescent substrate.

-

Analysis: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.

Conclusion

The preliminary in vitro data for this compound demonstrate its potent and selective inhibition of CDK7. This activity translates to the effective suppression of cancer cell proliferation through the dual mechanisms of cell cycle arrest and transcriptional repression. Further studies are warranted to explore the in vivo efficacy and therapeutic potential of this compound.

References

- 1. cdk-7 Is required for mRNA transcription and cell cycle progression in Caenorhabditis elegans embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Global trends and topics in CDK7 inhibitor research: a bibliometric analysis [frontiersin.org]

- 5. journals.biologists.com [journals.biologists.com]

- 6. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]

- 7. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]

- 8. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Cryo-EM catalyzes the exploration of drug selectivity: The CDK7 inhibitor example - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. bpsbioscience.com [bpsbioscience.com]

Cdk7-IN-7: A Technical Guide for Basic Cancer Biology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 7 (CDK7) has emerged as a critical regulator of the cell cycle and transcription, making it a compelling target in oncology research. CDK7 acts as a central node in two fundamental cellular processes. As the catalytic subunit of the CDK-activating kinase (CAK) complex, alongside Cyclin H and MAT1, it phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[1][2][3][4] Concurrently, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a crucial step for the initiation and elongation of transcription.[1][2][5] Given its dual roles, the inhibition of CDK7 presents a promising therapeutic strategy to concurrently halt cell proliferation and disrupt the transcriptional programs essential for tumor growth and survival.

This technical guide provides an in-depth overview of a representative selective CDK7 inhibitor, herein referred to as Cdk7-IN-7, for its application in basic cancer biology research. Due to the limited public information on a compound specifically named "this compound," this guide utilizes data from other well-characterized, potent, and selective CDK7 inhibitors such as YKL-5-124 and THZ1 as surrogates to provide a practical framework for researchers.

Data Presentation: Quantitative Analysis of CDK7 Inhibition

The following tables summarize the inhibitory activities of representative selective CDK7 inhibitors against various kinases and cancer cell lines. This data is crucial for understanding the potency and selectivity of these compounds.

Table 1: Biochemical Activity of a Representative CDK7 Inhibitor (YKL-5-124)

| Kinase Target | IC50 (nM) | Reference |

| CDK7/Cyclin H/MAT1 | 9.7 | [6] |

| CDK2 | 1300 | [6] |

| CDK9 | 3020 | [6] |

| CDK12 | >1000 | [6] |

| CDK13 | >1000 | [6] |

Table 2: Cellular Activity of Representative CDK7 Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |

| BS-181 | KHOS | Osteosarcoma | 1.75 | [1] |

| BS-181 | U2OS | Osteosarcoma | 2.32 | [1] |

| THZ1 | HeLa | Cervical Cancer | ~0.05 | [7] |

| THZ1 | SiHa | Cervical Cancer | ~0.05 | [7] |

| THZ1 | C33A | Cervical Cancer | ~0.1 | [7] |

Signaling Pathways and Mechanism of Action

This compound, as a selective CDK7 inhibitor, is designed to bind to the ATP-binding pocket of CDK7, preventing the transfer of phosphate to its substrates. This inhibition disrupts two major signaling pathways:

-

Cell Cycle Progression: By inhibiting the CAK complex, this compound prevents the activation of downstream CDKs that are essential for cell cycle phase transitions. This leads to cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[3][4]

-

Transcriptional Regulation: Inhibition of CDK7 within the TFIIH complex blocks the phosphorylation of the RNAPII CTD at Serine 5 and Serine 7.[2] This prevents transcription initiation and elongation, leading to a global downregulation of mRNA synthesis. Cancer cells, often characterized by high transcriptional dependency, are particularly vulnerable to this effect.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established procedures and can be adapted for the specific experimental context.

Biochemical Kinase Assay

This assay determines the in vitro potency of this compound against purified CDK7.

Materials:

-

Recombinant human CDK7/Cyclin H/MAT1 complex

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

CDK7 substrate peptide (e.g., a peptide containing the YSPTSPS sequence)

-

ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based kits)

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega) or phosphocellulose paper/scintillation counter for radiolabel-based assays

-

Microplate reader (luminescence or scintillation)

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

In a 96-well or 384-well plate, add the kinase, substrate, and this compound solution.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding EDTA or following the ADP-Glo™ protocol).

-

Detect the signal (luminescence or radioactivity) using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay measures the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

96-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (e.g., DMSO or isopropanol with HCl) OR CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega)

-

Microplate reader (absorbance at 570 nm for MTT, or luminescence for CellTiter-Glo®)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and read the absorbance.

-

For the CellTiter-Glo® assay, add the reagent to each well, incubate for a short period, and read the luminescence.

-

Determine the IC50 value by plotting cell viability against the inhibitor concentration.

Western Blot Analysis

This technique is used to assess the effect of this compound on the phosphorylation of CDK7 substrates and downstream signaling proteins.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-RNAPII CTD Ser5, anti-phospho-CDK1 Thr161, anti-phospho-CDK2 Thr160, anti-CDK7, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time and at various concentrations.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using an imaging system.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial characterization of a CDK7 inhibitor like this compound.

Conclusion

This compound and other selective CDK7 inhibitors represent powerful tools for dissecting the intricate roles of CDK7 in cancer biology. By potently and selectively inhibiting CDK7, these compounds can be utilized to study the downstream consequences on cell cycle progression and transcription, ultimately providing valuable insights into potential therapeutic strategies. The data and protocols presented in this guide offer a solid foundation for researchers to initiate their investigations into the effects of CDK7 inhibition in various cancer models. As with any new chemical probe, it is essential to thoroughly characterize its activity and selectivity in the specific experimental systems being used.

References